Cas no 53448-69-4 (4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxy-oxan-2-yl]oxy-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxy-cyclohexyl]-2-hydroxy-butanamide; sulfuric acid)

4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxy-oxan-2-yl]oxy-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxy-cyclohexyl]-2-hydroxy-butanamide; sulfuric acid structure
53448-69-4 structure
Product Name:4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxy-oxan-2-yl]oxy-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxy-cyclohexyl]-2-hydroxy-butanamide; sulfuric acid
N.o CAS:53448-69-4
MF:C21H43N5O16S
MW:653.655025720596
CID:374321
PubChem ID:21144577
Update Time:2025-04-19

4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxy-oxan-2-yl]oxy-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxy-cyclohexyl]-2-hydroxy-butanamide; sulfuric acid Propriedades químicas e físicas

Nomes e Identificadores

    • 4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxy-oxan-2-yl]oxy-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2
    • 4-Amino-N-{5-amino-4-[(2,6-diamino-2,6-dideoxyhexopyranosyl)oxy]- 2-hydroxy-3-(pentofuranosyloxy)cyclohexyl}-2-hydroxybutanamide su lfate (1:1)
    • butirosin A sulfate
    • 4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxy-oxan-2-yl]oxy-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxy-cyclohexyl]-2-hydroxy-butanamide
    • sulfuric acid
    • Streptamine, O-2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-4)-O-(beta-D-ribofuranosyl-(1-5))-N(sup 1)-(4-amino-L-2-hydroxybutyryl)-2-deoxy-, (S)-, sulfate
    • Streptamine, O-2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-4)-O-(beta-D-xylofuranosyl-(1-5))-N(sup 1)-(4-amino-L-2-hydroxybutyryl)-2-deoxy-, (S)-, sulfate (salt)
    • BUTIROSIN B SULFATE
    • NIOSH/WK2298500
    • 53448-69-4
    • WK22985000
    • 4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxy-oxan-2-yl]oxy-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxy-cyclohexyl]-2-hydroxy-butanamide; sulfuric acid
    • Inchi: 1S/C21H41N5O12.H2O4S/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21;1-5(2,3)4/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34);(H2,1,2,3,4)/t6-,7+,8-,9+,10+,11+,12-,13+,14+,15+,16+,17+,18+,20+,21-;/m0./s1
    • Chave InChI: DCBQXUQGFKXMKS-KMFTYAMCSA-N
    • SMILES: S(=O)(=O)(O)O.O([C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CN)O1)O)O)N)[C@@H]1[C@H](C[C@H]([C@@H]([C@H]1O[C@H]1[C@@H]([C@@H]([C@@H](CO)O1)O)O)O)NC([C@H](CCN)O)=O)N

Propriedades Computadas

  • Massa Exacta: 653.243
  • Massa monoisotópica: 653.243
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 14
  • Contagem de aceitadores de ligações de hidrogénio: 20
  • Contagem de Átomos Pesados: 43
  • Contagem de Ligações Rotativas: 10
  • Complexidade: 853
  • Contagem de Unidades Ligadas Covalentemente: 2
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 15
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 395Ų

Propriedades Experimentais

  • Ponto de ebulição: 947.4ºC at 760mmHg
  • Ponto de Flash: 526.8ºC
  • PSA: 394.69000
  • LogP: -4.16500
Fornecedores recomendados
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hunan Well Medicine Synthesis Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing Jubai Biopharm
Yunnanjiuzhen
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Yunnanjiuzhen